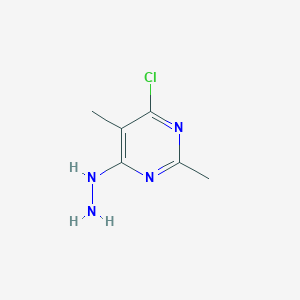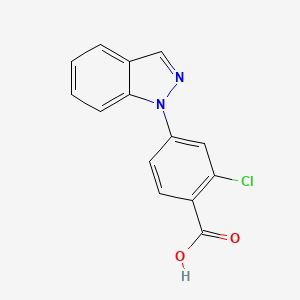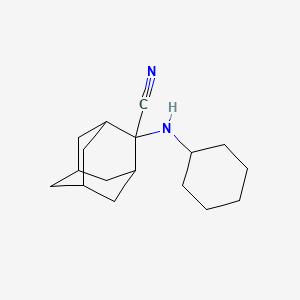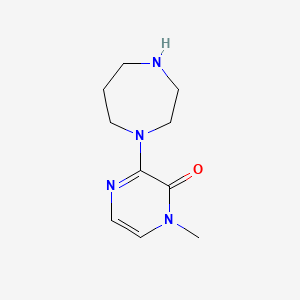
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine
Overview
Description
“4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of “4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is a powder . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Antiviral Properties
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine and its derivatives have demonstrated antiviral properties. A study on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine, showed moderate to high antiviral activities against hepatitis B virus (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Structural and Crystallographic Studies
Studies on the crystallization and structural properties of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine derivatives have been conducted to understand their molecular recognition processes. This includes analysis of their crystallization behavior, bond lengths, and hydrogen bonding patterns (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Supramolecular Chemistry
The compound and its derivatives have been used in the design of cocrystals involving various carboxylic acids. These cocrystals demonstrate diverse hydrogen bonding patterns and are studied for their supramolecular chemistry applications (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Antimicrobial Activity
Derivatives of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine have been synthesized and evaluated for their antimicrobial properties. Certain compounds in this category showed promising antimicrobial activities against different strains of bacteria and fungi (Ahmed, Sayed, Saber, Hassanien, El‐Dean, & Tolba, 2020).
Antitumor Activity
Some derivatives of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine have been investigated for their potential antitumor activities. These compounds are studied in the context of inhibiting specific enzymes or biological processes related to cancer growth (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Analytical Chemistry
Analytical methods have been developed for the determination of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine using techniques like High-Performance Liquid Chromatography (HPLC), which are critical for quality control and research purposes (Min, 2005).
Safety And Hazards
properties
IUPAC Name |
(6-chloro-2,5-dimethylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIJPEINQDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)


![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)






![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)


![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)